molecular formula C10H12O3S B2502142 Methyl 2-((4-methoxyphenyl)thio)acetate CAS No. 79295-14-0

Methyl 2-((4-methoxyphenyl)thio)acetate

Cat. No. B2502142
CAS RN: 79295-14-0
M. Wt: 212.26
InChI Key: REBUBAFDERZGAC-UHFFFAOYSA-N
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Description

“Methyl 2-((4-methoxyphenyl)thio)acetate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

A green synthetic procedure was developed for the two-step synthesis of a similar compound, “methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate”, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .

Scientific Research Applications

Metabolism and Structural Analysis

  • Methyl 2-((4-methoxyphenyl)thio)acetate and its derivatives are used in pharmacological research, particularly in the study of metabolism. For instance, Varynskyi and Kaplaushenko (2020) focused on the metabolism of a related compound, morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, identifying its main metabolite structure through chromatography and mass spectrometry. They found that methylation of the active substance during metabolism forms a specific cation through N-methyltransferase (Varynskyi & Kaplaushenko, 2020).

Green Synthetic Procedures

  • The compound has been utilized in the development of green synthetic procedures. Molnar, Komar, and Jerković (2022) developed a two-step green synthesis for a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, using environmentally friendly approaches like DES (Deep Eutectic Solvents) and microwave-induced synthesis (Molnar, Komar, & Jerković, 2022).

High-Performance Liquid Chromatography (HPLC)

  • Gatti, Cavrini, Roveri, and Pinzauti (1990) investigated the use of a related methyl ester compound for the high-performance liquid chromatography of biologically important thiols, demonstrating its utility as a fluorogenic labeling reagent for HPLC analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Antibacterial and Analgesic Activity

  • The derivatives of methyl 2-((4-methoxyphenyl)thio)acetate are researched for their biological activities. Osarumwense (2022, 2023) synthesized compounds with methoxyphenyl and thioxo-quinazolin-4-one structures, which showed significant antibacterial and analgesic activities (Osarumwense, 2022), (Osarumwense, 2023).

Electrochemical Studies

  • Compounds related to methyl 2-((4-methoxyphenyl)thio)acetate have been studied in electrochemical research. Houmam, Hamed, and Still (2003) explored the electrochemical reduction of aryl thiocyanates and disulfides, providing insights into the mechanism and potential applications in electrochemical processes (Houmam, Hamed, & Still, 2003).

Crystal Structure and Synthesis

  • The compound's derivatives have been used to study crystal structures and syntheses. Palusiak et al. (2004) focused on isochroman derivatives, including methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, analyzing their crystal structures and tendency to crystallize in chiral space groups (Palusiak et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, “4-Methoxyphenol”, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and has long-lasting effects on aquatic life . It is advised to avoid breathing dust, wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and avoid release to the environment .

properties

IUPAC Name

methyl 2-(4-methoxyphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-12-8-3-5-9(6-4-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBUBAFDERZGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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